5-(2-Methylcyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Methylcyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound featuring an oxadiazole ring, which is known for its diverse applications in various fields of science and industry. The presence of the oxadiazole ring imparts unique chemical properties, making it a compound of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Methylcyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methylcyclopentanone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with carbon dioxide to yield the oxadiazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 5-(2-Methylcyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The oxadiazole ring can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
5-(2-Methylcyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 5-(2-Methylcyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Cyclopentyl methyl ether: Used as a solvent in organic synthesis.
N-substituted oxime derivatives: Known for their antioxidant activities.
Uniqueness: 5-(2-Methylcyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid stands out due to its unique oxadiazole ring, which imparts distinct chemical properties and potential biological activities. Its versatility in various reactions and applications makes it a valuable compound in research and industry.
Properties
Molecular Formula |
C9H12N2O3 |
---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
5-(2-methylcyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C9H12N2O3/c1-5-3-2-4-6(5)8-10-7(9(12)13)11-14-8/h5-6H,2-4H2,1H3,(H,12,13) |
InChI Key |
DZEWXAAEFXKMPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1C2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.